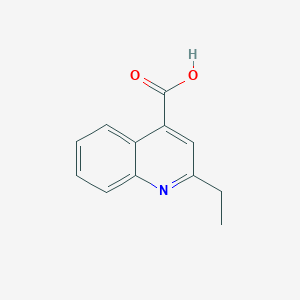

2-Ethylquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-7-10(12(14)15)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURFUWUIIYWPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299941 | |

| Record name | 2-ethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-30-8 | |

| Record name | NSC133816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Mechanistic Pathways for 2 Ethylquinoline 4 Carboxylic Acid

Classical Reaction Methodologies for Quinoline-4-carboxylic Acid Core Synthesis

Traditional methods for constructing the quinoline-4-carboxylic acid framework have long been the cornerstone of heterocyclic chemistry. These reactions, while foundational, continue to be refined and optimized for improved efficiency and substrate scope.

Pfitzinger Reaction: Mechanistic Insights and Optimization using Ketone Precursors

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To produce 2-ethylquinoline-4-carboxylic acid, an appropriate ethyl ketone is required as the precursor.

Mechanistic Insights: The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, yielding a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ethyl ketone. The reaction can proceed via two pathways. In one, the ketone reacts with the aniline (B41778) portion of the ring-opened isatin to form an imine, which then tautomerizes to an enamine. wikipedia.org Alternatively, the enamine can be formed directly. This enamine intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to afford the final this compound. wikipedia.org

Optimization: The choice of base and solvent significantly influences the reaction's outcome. Potassium hydroxide (B78521) is a commonly employed base. acs.org While traditional methods often utilize alcohol-water mixtures, recent modifications have explored various conditions to enhance yields and simplify workup procedures. researchgate.netresearchgate.net For instance, the use of enaminones as substitutes for 1,3-dicarbonyl compounds in a Pfitzinger-type reaction has been reported. researchgate.net Additionally, novel protocols, such as the reaction of 5,7-dichloroisatin (B1293616) with 4-acetylbiphenyl, have demonstrated excellent yields for related 2-aryl-quinoline-4-carboxylic acids. frontiersin.org

Doebner Reaction: Catalysis and Scope in Quinoline-4-carboxylic Acid Formation from Pyruvic Acid and Anilines

The Doebner reaction offers an alternative and versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction provides a direct method for assembling the quinoline (B57606) core. iipseries.org

Catalysis and Scope: The Doebner reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org While traditionally suffering from low yields or long reaction times, modern advancements have introduced more efficient catalytic systems. nih.gov For example, a modified Doebner hydrogen transfer strategy using p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system has been shown to be effective, particularly for anilines bearing electron-donating groups. tandfonline.comresearchgate.net This approach offers advantages like mild reaction conditions and shorter reaction times. tandfonline.comresearchgate.net The reaction's scope is broad, tolerating a variety of substituents on both the aniline and aldehyde reactants. acs.org Recent developments have even extended the reaction to anilines with electron-withdrawing groups, which are typically less reactive under conventional Doebner conditions. acs.orgnih.govnih.gov

Mechanistic Considerations: The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed. wikipedia.org One pathway involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. wikipedia.org The alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org A more recent study proposes a mechanism involving a hydrogen transfer between a dihydroquinoline intermediate and an imine, which leads to the final oxidized quinoline product. acs.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Aniline, Aldehyde, Pyruvic Acid | p-TSA, Water/Ethylene Glycol | Quinoline-4-carboxylic acid | tandfonline.comresearchgate.net |

| Aniline with electron-withdrawing group, Aldehyde, Pyruvic Acid | BF3·THF, MeCN | Substituted quinoline-4-carboxylic acid | acs.orgnih.gov |

Friedländer Condensation: Recent Advancements and Mechanistic Considerations for Quinoline Scaffold Assembly

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, under acidic or basic catalysis, to yield a quinoline derivative. cdnsciencepub.comwikipedia.orgorganic-chemistry.orgjk-sci.com

Recent Advancements: While a classic method, the Friedländer synthesis has been the subject of numerous modern improvements to enhance its efficiency and environmental friendliness. nih.gov Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed. wikipedia.org Recent literature highlights the use of catalysts like neodymium(III) nitrate (B79036) hexahydrate and molecular iodine for efficient synthesis. iipseries.org Furthermore, the development of solid-phase synthesis techniques and the use of polymer-supported reagents and catalysts are expanding the scope and applicability of this reaction. nih.gov An electrochemically assisted Friedländer reaction has also been developed as a sustainable alternative. rsc.org

Mechanistic Considerations: Two primary mechanistic pathways are considered for the Friedländer synthesis. cdnsciencepub.comwikipedia.org The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. cdnsciencepub.com The second pathway proposes the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org Detailed mechanistic studies suggest that under common reaction conditions, the aldol condensation is often the rate-determining step. cdnsciencepub.comcdnsciencepub.com

Contemporary and Sustainable Synthetic Approaches for this compound Analogues

In response to the growing demand for environmentally responsible chemical processes, significant efforts have been directed towards developing green synthetic methodologies for quinoline derivatives.

Green Chemistry Protocols: Solvent-Free and Environmentally Benign Catalysis

A major focus in modern organic synthesis is the reduction or elimination of hazardous solvents and the use of recyclable and non-toxic catalysts. tandfonline.comacs.orgacs.org

Solvent-Free Synthesis: Solvent-free or "neat" reaction conditions have been successfully applied to the synthesis of quinolines. For example, the Friedländer reaction has been efficiently carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst, often with microwave assistance. organic-chemistry.org Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in the absence of a solvent using a magnetic nanocatalyst. nih.gov

Environmentally Benign Catalysis: The use of green catalysts is another cornerstone of sustainable chemistry. Iron catalysts, such as FeCl3, are attractive due to their low cost and low toxicity, and have been used for the synthesis of quinoline derivatives. tandfonline.comacs.orgacs.org Nanocatalysts are also gaining prominence due to their high efficiency and recyclability. nih.gov For instance, a magnetic nanocatalyst has been employed for the synthesis of benzo[h]quinoline (B1196314) derivatives with high yields and short reaction times. nih.gov

| Reaction | Catalyst | Conditions | Advantages | Reference |

| Friedländer Synthesis | p-Toluenesulfonic acid | Solvent-free, Microwave irradiation | Rapid, Efficient | organic-chemistry.org |

| Doebner-like Synthesis | Magnetic Nanocatalyst | Solvent-free | Recyclable catalyst, High yield | nih.gov |

| Condensation of 2-aminoarylketones and active methylene (B1212753) compounds | FeCl3·6H2O | Water | Inexpensive, Nontoxic catalyst | tandfonline.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. researchgate.net

Catalytic Systems in Quinoline-4-carboxylic Acid Synthesis (e.g., Transition Metal, Organocatalysis)

A variety of catalytic systems have been developed for the synthesis of quinoline-4-carboxylic acids, broadly categorized into transition metal catalysis and organocatalysis. These catalysts often facilitate classic reactions like the Doebner or Pfitzinger reactions.

Transition Metal Catalysis: Transition metals have been extensively used to catalyze the formation of the quinoline ring. ias.ac.in For instance, a gold-catalyzed hydrocarboxylation has been employed in the synthesis of complex natural products containing a carboxylic acid moiety. mdpi.com While not directly applied to quinoline synthesis, it demonstrates the potential of gold catalysis in C-H carboxylation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also pivotal in constructing complex quinoline derivatives. mdpi.com

Organocatalysis: Organocatalysis offers a metal-free alternative for quinoline synthesis. L-proline has been investigated as a catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolines. mdpi.com Isothioureas have also been shown to act as effective organocatalysts in formal [4+2] cycloadditions involving carboxylic acids. core.ac.uk These examples, while not directly producing this compound, highlight the potential of organocatalysis in constructing the quinoline scaffold through various mechanistic pathways.

Multi-Component Reaction (MCR) Strategies for Quinoline-4-carboxylic Acid Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net This reaction is particularly relevant for the synthesis of this compound, where propionaldehyde (B47417) would be the aldehyde component.

Recent advancements in the Doebner reaction have focused on the use of novel catalysts to improve yields and reaction conditions. For example, a new efficient approach for synthesizing quinoline-4-carboxylic acid derivatives utilizes a novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, in a one-pot reaction of anilines, benzaldehydes, and pyruvic acid without a solvent, achieving high yields in a short time. researchgate.net

The Pfitzinger reaction, another important MCR, involves the reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids. researchgate.net This method has been utilized in the synthesis of various substituted quinoline-4-carboxylic acids. researchgate.net

Microwave irradiation has also been employed to accelerate the synthesis of quinoline-4-carboxylic acid derivatives via MCRs, often in the presence of a Lewis acid catalyst like indium(III) chloride. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Product |

| Doebner | Aniline, Propionaldehyde, Pyruvic Acid | Various (e.g., heat, acid catalysis) | This compound |

| Pfitzinger | Isatin, Methyl ethyl ketone | Base catalysis | 2-Ethyl-3-methylquinoline-4-carboxylic acid |

| Doebner (modified) | Aniline, Benzaldehyde, Pyruvic Acid | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, solvent-free | 2-Arylquinoline-4-carboxylic acids |

| MCR | Arylimines, 2-Substituted acrylates | InCl₃, Microwave irradiation | Quinoline-4-carboxylic acid derivatives |

Table 2: Multi-Component Reactions for Quinoline-4-carboxylic Acid Synthesis

Derivatization and Functionalization Reactions of the this compound Scaffold

The carboxylic acid group at the 4-position of the 2-ethylquinoline (B167955) scaffold is a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives. Common derivatization reactions include esterification, amidation, and cyclization to form other heterocyclic systems.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com This acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) typically requires heating and results in the formation of the ester and water. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com The use of an excess of the alcohol can drive the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com Various acid catalysts, such as sulfuric acid or tosic acid, can be employed. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. youtube.com This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine. youtube.com Direct amidation methods using coupling reagents or catalytic processes are also available and offer milder reaction conditions. mdpi.comorganic-chemistry.orgnih.govresearchgate.net For instance, Woodward's reagent K has been used for the gas-phase amidation of carboxylic acids. nih.gov The synthesis of new 2-galactosylthiazolidine-4-carboxylic acid amides highlights the importance of this functionalization in medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Ethylquinoline 4 Carboxylic Acid Analogues

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within quinoline-4-carboxylic acid derivatives. The analysis of vibrational modes offers a molecular fingerprint, allowing for detailed structural confirmation.

For carboxylic acids, the FT-IR spectra are dominated by characteristic absorptions of the carboxyl group. libretexts.org A very broad and strong O–H stretching band is typically observed in the region of 3300–2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding, which causes the carboxylic acids to exist predominantly as dimers in the solid state. libretexts.orgspectroscopyonline.com Superimposed on this broad O-H band are the sharper C–H stretching vibrations from the aromatic quinoline (B57606) ring and the ethyl substituent. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com In hydrogen-bonded dimers, this peak is typically found near 1710 cm⁻¹. libretexts.org Studies on synthesized quinoline-4-carboxylic acid derivatives have identified the C=O stretching peaks in the range of 1724–1708 cm⁻¹. ui.ac.id

Other significant vibrations include the C–O stretch, appearing in the 1320–1210 cm⁻¹ region, and the O–H bend, which is found at 1440–1395 cm⁻¹ and 950–910 cm⁻¹. orgchemboulder.com The presence of the quinoline moiety introduces characteristic aromatic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information. A study on quinoline-4-carbaldehyde, a related derivative, utilized FT-Raman spectroscopy (4000–50 cm⁻¹) to analyze its vibrational modes, demonstrating the utility of this technique for the quinoline framework. nih.gov

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Quinoline-4-Carboxylic Acid Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O–H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Due to hydrogen-bonded dimers. libretexts.orgorgchemboulder.comspectroscopyonline.com |

| C–H Stretch (Aromatic/Alkyl) | 3100 - 2850 | Medium, Sharp | Often superimposed on the broad O-H stretch. orgchemboulder.com |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | Position depends on dimerization and conjugation. libretexts.orgorgchemboulder.com |

| C=C/C=N Stretch (Quinoline Ring) | 1600 - 1400 | Medium - Strong | Characteristic of the aromatic heterocyclic system. |

| O–H Bend (In-plane) | 1440 - 1395 | Medium | May overlap with C-H bending bands. orgchemboulder.com |

| C–O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. orgchemboulder.com |

| O–H Bend (Out-of-plane) | 950 - 910 | Medium, Broad | Characteristic of carboxylic acid dimers. orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) Analyses

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 2-ethylquinoline-4-carboxylic acid analogues, the carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often between 10 and 13 ppm, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O. libretexts.orgprinceton.edu The protons on the quinoline ring resonate in the aromatic region, generally between 7.5 and 9.0 ppm. For instance, in a synthesized methyl-2-phenylquinoline-4-carboxylate, the aromatic protons were observed in the range of δ 7.48-8.76 ppm. rsc.org The ethyl group at the C2 position would exhibit a characteristic quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, with the methylene protons appearing further downfield due to their proximity to the aromatic ring.

The ¹³C NMR spectrum provides complementary data. The carbonyl carbon (C=O) of the carboxylic acid is highly deshielded, with its signal appearing in the range of 165–185 ppm. princeton.edu For quinoline-amide derivatives, this signal has been observed between 175-182 ppm. rsc.org The carbons of the quinoline ring typically resonate between 120 and 150 ppm. In one study, the carbons of a 2-phenylquinoline-4-carboxylate were assigned in the range of δ 120.4-156.8 ppm. rsc.org The carbons of the ethyl group would appear in the upfield aliphatic region. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives. princeton.eduthieme-connect.de

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Quinoline-4-Carboxylic Acid Analogues

| Group | Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Carboxylic Acid | -C OOH | - | 165 - 185 | Chemical shift is sensitive to solvent and concentration. princeton.edu |

| Carboxylic Acid | -COOH | 10.0 - 13.0 (broad s) | - | Signal is exchangeable with D₂O. libretexts.orgprinceton.edu |

| Quinoline Ring | Aromatic C | - | 120 - 150 | Specific shifts depend on the substitution pattern. rsc.org |

| Quinoline Ring | Aromatic H | 7.5 - 9.0 (m) | - | Complex splitting patterns are common. rsc.org |

| Ethyl Group | -C H₂CH₃ | - | ~25 - 35 | |

| Ethyl Group | -CH ₂CH₃ | ~2.8 - 3.2 (q) | - | Quartet due to coupling with -CH₃ protons. |

| Ethyl Group | -CH₂C H₃ | - | ~12 - 18 | |

| Ethyl Group | -CH₂CH ₃ | ~1.2 - 1.5 (t) | - | Triplet due to coupling with -CH₂ protons. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

In the electron ionization (EI) mass spectra of 2-substituted quinoline-4-carboxylic acids, the molecular ion peak (M⁺˙) is generally observed, reflecting the stability of the aromatic system. chempap.org A primary and highly characteristic fragmentation pathway for these acids is the loss of the carboxyl group as a radical (∙COOH), resulting in a significant [M – 45]⁺ peak. chempap.orglibretexts.org Another common fragmentation is the expulsion of a carbon dioxide molecule, leading to an [M – 44]⁺˙ ion. chempap.org

The quinoline ring itself can undergo further fragmentation. A notable fragmentation of the quinoline core involves the loss of a molecule of hydrogen cyanide (HCN), which is a characteristic process for many nitrogen-containing heterocyclic compounds. chempap.org For example, the [M – COOH]⁺ fragment can subsequently lose HCN. chempap.org The specific substitution at the C2 position influences the fragmentation pattern. For a 2-ethyl derivative, the loss of a methyl radical (∙CH₃) from certain fragments might also be observed. chempap.org

Interactive Table: Common Mass Spectrometric Fragmentations for 2-Substituted Quinoline-4-Carboxylic Acids

| Fragmentation Process | Lost Neutral/Radical | m/z of Resulting Ion | Significance |

| Molecular Ion | - | [M]⁺˙ | Confirms the molecular weight of the compound. chempap.org |

| Decarboxylation | CO₂ | [M - 44]⁺˙ | Common fragmentation for carboxylic acids. chempap.org |

| Loss of Carboxyl Radical | ∙COOH | [M - 45]⁺ | Often a major peak in the spectrum. chempap.orglibretexts.org |

| Loss of HCN from fragments | HCN | [Fragment - 27]⁺ | Characteristic of the quinoline ring system. chempap.org |

X-ray Crystallography for Solid-State Structural Determination of Quinoline-4-carboxylic Acid Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on the parent compound, quinoline-4-carboxylic acid, reveal that it crystallizes in the centrosymmetric space group P2(1)/c. nih.govgeorgiasouthern.edu A key structural feature is the formation of a single, strong hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of an adjacent quinoline ring (O–H···N). nih.gov This interaction has a measured donor-acceptor distance of 2.596 Å. nih.govgeorgiasouthern.edu

A significant conformational feature is the dihedral angle between the plane of the quinoline ring system and the plane of the carboxylic acid group. For the parent acid, this angle is 45.9°. nih.govgeorgiasouthern.edu This non-planar arrangement minimizes steric hindrance. For analogues like this compound, the presence of the ethyl group at the C2 position would likely influence the crystal packing and may cause subtle changes in these structural parameters. The determination of crystal structures for various derivatives is crucial for understanding structure-activity relationships, as demonstrated in studies where X-ray crystallography confirmed the structures of novel inhibitors. frontiersin.org

Integration of Computational Spectroscopy for Spectral Assignment and Validation (e.g., DFT-Predicted Spectra)

Computational methods, particularly Density Functional Theory (DFT), have become integral to the structural elucidation process. nih.gov DFT calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation and validation of experimental data. rsc.orgresearchgate.net

For vibrational spectroscopy, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute the theoretical vibrational frequencies (FT-IR and Raman). nih.gov The calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental spectra, which helps in making definitive assignments for complex vibrational modes. nih.gov

Similarly, DFT can be used to predict NMR chemical shifts, although this is computationally more demanding. More commonly, computational methods like Time-Dependent DFT (TD-DFT) are employed to predict electronic absorption spectra (UV-Vis), which can provide insights into the electronic transitions within the molecule. nih.govrsc.org These computational studies also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the electronic properties and reactivity of the quinoline derivatives. nih.gov The integration of experimental and computational results provides a powerful and synergistic approach to confirming the structures of this compound and its analogues. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Quinoline Carboxylic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-Ethylquinoline-4-carboxylic acid. These calculations provide fundamental information about the molecule's geometry, stability, and reactivity.

Optimized Geometries and Electronic Properties: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This includes predicting key bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the quinoline (B57606) ring system is a key feature, with the ethyl and carboxylic acid groups positioned as substituents.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis: NBO analysis provides detailed insights into the bonding and electronic structure, including charge transfer interactions within the molecule. MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. This map is invaluable for predicting how the molecule will interact with other molecules, particularly biological receptors. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) indicate areas susceptible to nucleophilic attack.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. These models help to identify the chemical features that are critical for the molecule's function.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): In the context of quinoline derivatives, 3D-QSAR methods like CoMFA are used to build predictive models. These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For a series of related quinoline carboxylic acids, a CoMFA model could reveal that the size and electronic nature of the substituent at the 2-position (the ethyl group in this case) are critical for activity. The model might indicate that bulky groups or electron-donating groups in this position enhance or decrease activity, providing a roadmap for designing more potent analogs.

Pharmacophore Modeling and Virtual Screening Approaches for Quinoline Derivatives

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target.

Once a pharmacophore model is developed based on active compounds like this compound, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of other diverse molecules that are likely to be active at the same target, accelerating the discovery of new drug candidates. The key features of a pharmacophore derived from this compound would likely include a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the carboxylic acid proton), and aromatic/hydrophobic features (from the quinoline ring and ethyl group).

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, typically a protein or enzyme. This helps in understanding the binding mode and estimating the strength of the interaction.

Table 1: Example of Molecular Docking Interaction Data (Note: This is a representative table. Actual values depend on the specific protein target and software used.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase | -8.5 | Lys76, Asp184 | Hydrogen Bond |

| Leu130, Val82 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics of Quinoline-Target Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements and interactions of the ligand and protein, providing a more realistic picture of the binding event.

MD simulations can be used to assess the stability of the docked pose of this compound within the protein's active site. If the ligand remains stably bound in its initial docked conformation throughout the simulation, it lends confidence to the docking result. These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding, and map the dynamics of key interactions, such as the stability and lifetime of hydrogen bonds.

Mechanistic Investigations of Biological Activities of 2 Ethylquinoline 4 Carboxylic Acid Derivatives in Non Clinical Research

Enzyme Inhibition Studies: Molecular Mechanisms and Target Specificity

The biological activity of many quinoline-4-carboxylic acid derivatives is rooted in their ability to selectively inhibit key enzymes involved in pathological processes. Research has identified several classes of enzymes that are targeted by these compounds.

One of the most significant areas of investigation has been the inhibition of histone deacetylases (HDACs). nih.govfrontiersin.org HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net In the pursuit of novel HDAC inhibitors, scientists have introduced the 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" region of inhibitor molecules, which interacts with residues at the opening of the HDAC active site. nih.govfrontiersin.org A series of thirty compounds featuring this scaffold, with either hydroxamic acid or hydrazide as the zinc-binding group (ZBG), were synthesized and evaluated. nih.govfrontiersin.org

One active compound, D28, demonstrated significant and selective inhibitory activity against HDAC3, with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, HDAC2, or HDAC6. nih.govfrontiersin.org Its analogue, D29, which incorporates a hydrazide ZBG, showed even more potent and selective inhibition of HDAC3 with an IC₅₀ of 0.477 µM. nih.govfrontiersin.org This highlights the critical role of both the quinoline (B57606) cap and the nature of the zinc-binding group in determining potency and selectivity.

| Compound | Substituent | ZBG | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| D28 | 2-phenyl | Hydroxamic Acid | >1000 | >1000 | 24.45 | >1000 |

| D29 | 2-phenyl | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |

Data sourced from studies on 2-phenylquinoline-4-carboxylic acid derivatives. nih.govfrontiersin.org

Beyond HDACs, other quinoline-4-carboxylic acid derivatives have been shown to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication, contributing to their antimicrobial properties. Furthermore, structural analogues such as quinazoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of Aurora A kinase, a key regulator of cell division, suggesting that the broader quinoline-like scaffold is amenable to targeting various kinases. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The versatility of the quinoline-4-carboxylic acid scaffold extends to its use in developing ligands that bind to specific cell surface and intracellular receptors. While detailed binding profiles for 2-ethylquinoline-4-carboxylic acid itself are not extensively documented in the reviewed literature, its derivatives have been pivotal in creating potent receptor antagonists.

A notable example is the role of 2-(thiophen-2-yl)quinoline-4-carboxylic acid as a key intermediate in the synthesis of tachykinin receptor 3 (NK-3) antagonists. These antagonists show potential in the treatment of psychiatric disorders, demonstrating that the quinoline core can be effectively utilized to achieve high-affinity binding to G-protein coupled receptors like the NK-3 receptor.

Other receptors such as c-Met kinase, VEGFR-2, and the insulin-like growth factor receptors (IGF-1R, IGF-2R) are frequent targets for quinoline-based therapeutics, particularly in oncology. Although specific binding data for this compound derivatives to these receptors was not prominent in the search results, the established utility of the quinoline scaffold in designing kinase inhibitors suggests this is a plausible and promising area for future investigation.

Cellular Mechanistic Assays in In Vitro Systems

In vitro cellular assays provide a crucial bridge between molecular target inhibition and physiological effects. For 2-phenylquinoline-4-carboxylic acid derivatives, these studies have confirmed that their anticancer activity stems from the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org

Mechanistic studies in K562 leukemia cells revealed that the HDAC3 selective inhibitor D28 induces cell cycle arrest at the G2/M phase. nih.gov Furthermore, treatment with D28 led to a dose-dependent increase in apoptosis. nih.govfrontiersin.org At concentrations of 1, 2, and 4 µM, D28 increased the apoptotic cell population from a baseline of 1.14% to 10.10%, 15.53%, and 27.92%, respectively. nih.gov These findings confirm that the antiproliferative effects observed are mechanistically linked to the promotion of programmed cell death. nih.gov Other related compounds were also found to hinder the progression of the S and G2/M phases of the cell cycle and trigger DNA damage. researchgate.net

The antiproliferative potency of these compounds has been evaluated across a range of cancer cell lines, demonstrating broad activity.

| Cancer Cell Line | Tissue of Origin | D28 IC₅₀ (µM) |

| K562 | Leukemia | 1.02 |

| U266 | Myeloma | 1.08 |

| U937 | Lymphoma | 1.11 |

| MCF-7 | Breast | 5.66 |

| MDA-MB-231 | Breast | 4.15 |

| A549 | Lung | 2.83 |

| HepG2 | Liver | 2.16 |

Antiproliferative activity of the HDAC3 inhibitor D28, a 2-phenylquinoline-4-carboxylic acid derivative. nih.govfrontiersin.org

Studies on other quinoline derivatives have also highlighted their ability to inhibit the growth of mammary (MCF7) and cervical (HELA) cancer cells. nih.gov

Mechanistic Studies in Animal Models

Translating in vitro findings into a whole-organism context through animal models is a critical step in non-clinical research. These studies help to understand the complex interplay between the compound, the host, and the disease pathology.

The quinoline core is famous for its role in antimalarial drugs. Modern research continues to build on this legacy. A series of quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, demonstrated potent multistage antimalarial activity. acs.org Optimization of an initial hit compound led to derivatives with low nanomolar in vitro potency and, significantly, excellent oral efficacy in a P. berghei mouse model of malaria. acs.org This indicates that these compounds can effectively interfere with the parasite's life cycle within the host.

In the context of mycobacterial infections, mechanistic studies on the related quinoxaline-2-carboxylic acid 1,4-dioxide class have provided a blueprint for how such investigations can be conducted. mdpi.com Whole-genome sequencing of drug-resistant Mycobacterium smegmatis mutants revealed numerous single-nucleotide polymorphisms, confirming the compound's mode of action as a DNA-damaging agent. mdpi.com This approach successfully identified specific genes whose mutation mediates resistance, offering deep insight into the compound's interaction with the pathogen in a biological system. mdpi.com

Some quinoline-4-carboxylic acid derivatives exhibit immunomodulatory properties. One derivative demonstrated a dose-dependent inhibition of the inflammatory cytokines IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated peripheral mononuclear cells (PBMCs). researchgate.net This suggests a potential anti-inflammatory mechanism of action. Further studies in animal models, such as the LPS-induced inflammation mouse model, have been used to confirm the in vivo anti-inflammatory effects of related heterocyclic compounds that target pathways like the cGAS-STING pathway. nih.gov Such models are essential for confirming that a compound can modulate cytokine secretion and immune cell responses in a complex in vivo environment. nih.gov

Confirming the molecular mechanism in a living organism is the ultimate goal of these non-clinical studies. For antimycobacterial quinoxaline (B1680401) derivatives, the hypothesis that they act as DNA-damaging agents, formed from in vitro data, was confirmed in vivo through the selection and genomic analysis of resistant mutants. mdpi.com Reverse genetics subsequently validated that mutations in specific genes (MSMEG_4646, MSMEG_5122, and MSMEG_1380 in M. smegmatis) are responsible for mediating resistance, solidifying the in vivo mechanism of action. mdpi.com

For anticancer derivatives, the potent in vitro activity in inducing cell cycle arrest and apoptosis would typically be followed by studies in tumor xenograft models. nih.govfrontiersin.org These models, where human cancer cells are implanted into immunocompromised mice, are used to verify that the observed in vitro mechanisms, such as HDAC inhibition and subsequent apoptosis, translate into tumor growth inhibition in vivo.

Emerging Research Applications and Future Trajectories in Quinoline Carboxylic Acid Chemistry

Catalytic Applications of Quinoline-4-carboxylic Acid Ligands

Quinoline-4-carboxylic acid and its derivatives are recognized for their potential as ligands in catalysis. Their unique structural and electronic properties make them suitable for coordinating with metal centers, thereby influencing the activity and selectivity of catalytic transformations.

One area of significant interest is their application in copper-catalyzed reactions. For instance, an axially chiral quinoline-2-carboxylic acid has been utilized in conjunction with a copper catalyst for the enantioselective synthesis of BINOLs (1,1'-bi-2-naphthol) and their derivatives. acs.org This catalytic system facilitates both oxidative homo- and cross-coupling of 2-naphthols, yielding a variety of C1- and C2-symmetric BINOLs with high enantioselectivities. acs.org

Furthermore, metal-organic frameworks (MOFs) incorporating quinoline-based ligands have demonstrated catalytic activity. Two new MOFs, [(CuCN)2·(6-mquin)2] and [Me3SnCu(CN)2·(quina)2(H2O)2], have been synthesized and characterized. researchgate.net These frameworks have been successfully employed as heterogeneous catalysts for the oxidative discoloration of Rhodamine B dye, showcasing the potential of quinoline-based MOFs in environmental remediation. researchgate.net

The development of novel catalysts is also a key focus. A new ionically tagged magnetic nanoparticle with a urea (B33335) linker, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, has been synthesized and its catalytic behavior investigated in the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org This catalyst has proven to be efficient, leading to high yields in short reaction times. acs.org

Applications in Materials Science: Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving Quinoline (B57606) Carboxylic Acids

The ability of quinoline carboxylic acids to act as versatile ligands has led to their extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

The synthesis of a Zr(IV)-based luminescent MOF using quinoline-2,6-dicarboxylic acid has been reported. nih.gov This MOF exhibits a quick response and high selectivity in the fluorimetric sensing of 4-nitrophenol (B140041) and Fe(III) ions, demonstrating its potential for environmental monitoring. nih.gov The recyclability of this MOF further highlights its promise for long-term detection applications. nih.gov

The structural diversity of MOFs can be influenced by factors such as temperature. A study on the coordination polymers formed between lanthanide(III) ions and quinoline-2,4-dicarboxylic acid revealed that temperature affects the denticity and conformation of the ligand, leading to different three-dimensional structures. nih.gov

Researchers have also synthesized a family of MOFs based on s-block (Sr, Ba) and d-block (Y, Cd) metals with 2,2′-bicinchoninic acid, a Janus-head biquinoline ligand. nih.gov The catalytic activity of these MOFs was investigated in the cyanosilylation and hydroboration of carbonyl compounds. nih.gov

The Doebner multicomponent reaction has been employed to create a quinolinecarboxylic acid-linked covalent organic framework (QCA-COF). mdpi.com This material exhibits a high specific surface area, robust stability, and excellent crystallinity. mdpi.com It has shown remarkable adsorption capacity for various water-soluble organic pollutants, highlighting its potential for water purification. mdpi.com

Advancements in Sustainable Synthesis Methodologies for 2-Ethylquinoline-4-carboxylic Acid and its Derivatives

One approach involves the use of organocatalysts and microwave irradiation. For example, p-toluenesulfonic acid has been used as an efficient organocatalyst for the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation. researchgate.net This method offers advantages such as high yields, easy work-up, and short reaction times. researchgate.net

The use of nanocatalysts is another promising avenue for green synthesis. Nanocatalysts offer unique properties that can enhance the efficiency of quinoline synthesis. acs.org For instance, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been used as a recyclable catalyst for the synthesis of fluoroquinolone carboxylic acid derivatives in refluxing water, resulting in high yields and short reaction times. scielo.org.mx

Solvent-free and one-pot synthesis methods are also gaining traction. A one-pot, three-component reaction using a novel magnetic nanoparticle catalyst has been developed for the synthesis of 2-arylquinoline-4-carboxylic acids without the need for a solvent. researchgate.net This approach simplifies the reaction procedure and reduces environmental impact. researchgate.net

The Doebner reaction, a classic method for quinoline synthesis, has also been adapted for more sustainable practices. A modified Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional reaction. acs.orgnih.gov This method is applicable to a wide range of anilines and can be used for large-scale synthesis. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of quinoline derivatives is no exception. These computational tools can accelerate the design process, predict molecular properties, and identify promising candidates for further investigation.

ML models are being developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution. doaj.orgresearchgate.net One such model, using an artificial neural network, can predict site selectivity with high accuracy, enabling chemists to rapidly determine the most likely outcome of a reaction. doaj.org This facilitates more efficient drug design and synthesis. doaj.org

In the context of drug discovery, computational methods are indispensable for reducing costs and optimizing the process. frontiersin.org Techniques like inverse virtual screening are used to identify potential biological targets for a given molecule. frontiersin.org For example, in silico target fishing has been used to investigate the antileishmanial potential of 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

Molecular modeling studies, including 3D-QSAR (Quantitative Structure-Activity Relationship), are employed to understand the structural requirements for a desired biological activity. mdpi.comnih.gov By analyzing the steric, electrostatic, and other properties of a series of compounds, researchers can build predictive models to guide the design of more potent derivatives. mdpi.comnih.gov These models, combined with molecular docking simulations, provide insights into how a molecule binds to its target, further aiding in the design of novel therapeutics. mdpi.comnih.gov

Structure-Driven Research and Development Strategies for Novel Quinoline-Based Therapeutics

The development of new drugs based on the quinoline scaffold is heavily reliant on structure-driven research strategies. This approach involves understanding the relationship between the chemical structure of a molecule and its biological activity, known as the structure-activity relationship (SAR).

The quinoline ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. doaj.org The versatility of the quinoline scaffold allows for numerous chemical modifications to fine-tune its pharmacological properties. nih.govorientjchem.org

For example, in the context of antimalarial drugs, the SAR of 4-aminoquinolines like chloroquine (B1663885) has been extensively studied. slideshare.netyoutube.com It is known that an electron-withdrawing group at the 7-position is crucial for activity. youtube.com Modifications to the side chain at the 4-position can also significantly impact the drug's efficacy and toxicity. youtube.com

Similarly, for antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for activity. slideshare.net Substitutions at various positions on the quinoline ring, such as a fluorine atom at position 6, can enhance antibacterial potency. slideshare.net

The design of novel quinoline-based therapeutics often involves a multi-target-directed ligand (MTDL) strategy. researchgate.netnih.gov This approach aims to create a single molecule that can interact with multiple biological targets, which can be particularly beneficial for complex diseases like Alzheimer's. researchgate.netnih.gov

Exploration of Uncharted Reactivity and Derivatization Pathways for the this compound Scaffold

The exploration of new reactions and ways to modify the this compound framework is an ongoing area of chemical research. The quinoline-4-carboxylic acid structure is a valuable starting point for creating more complex molecules with potentially useful properties. ui.ac.id

One area of focus is the synthesis of novel derivatives through reactions that are known to work on similar compounds. For instance, the Pfitzinger reaction, which involves reacting isatin (B1672199) with a ketone, has been used to create various quinoline-4-carboxylic acid derivatives. ui.ac.id This method allows for the introduction of different groups at the 2-position of the quinoline ring. ui.ac.id

Researchers are also investigating new ways to form the quinoline ring itself. A modified Doebner reaction has been developed to synthesize quinolines from anilines that have electron-withdrawing groups, which are typically difficult to use in this type of reaction. nih.gov This method is versatile and can tolerate a wide range of functional groups on both the aniline (B41778) and the aldehyde starting materials. nih.gov

The functional groups already present on the this compound molecule, such as the carboxylic acid, can be used as a handle for further modifications. For example, the carboxylic acid can be converted into an ester or an amide, opening up possibilities for creating a wide array of new compounds with different properties.

Recent research has also explored the synthesis of quinoline-4-carboxylic acid derivatives using different catalysts and reaction conditions, such as microwave irradiation, to improve efficiency and yield. These advancements pave the way for the discovery of new derivatives with unique biological activities and applications.

Q & A

Q. How to address discrepancies in NMR data for quinoline-4-carboxamides?

- Resolution :

- Tautomerism : The amide proton (δ ~10.8 ppm) may shift due to keto-enol tautomerism in DMSO-d₆. Confirm via variable-temperature NMR .

Experimental Design Considerations

Q. What green chemistry approaches are viable for synthesizing quinoline-4-carboxylic acids?

- Methodological Answer :

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 5 h) .

- Biocatalysis : Lipase-mediated ester hydrolysis avoids harsh acidic conditions .

Q. How to design stability-indicating assays for quinoline derivatives?

- Methodological Answer :

- Forced Degradation : Expose compounds to UV light (254 nm), H₂O₂ (3%), and HCl (0.1 M) to identify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.